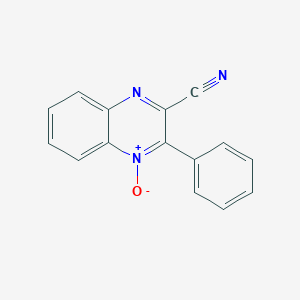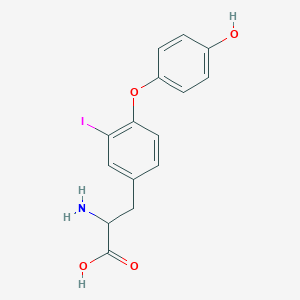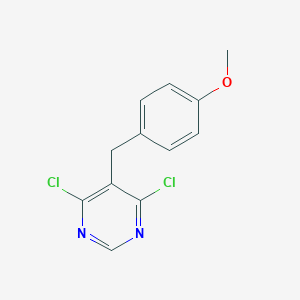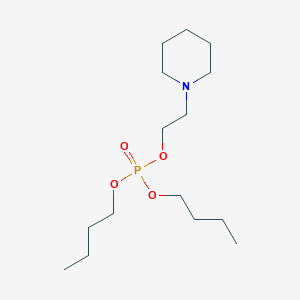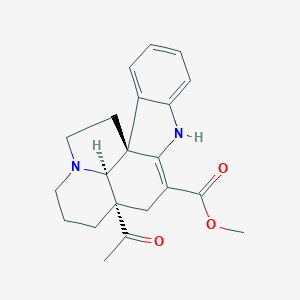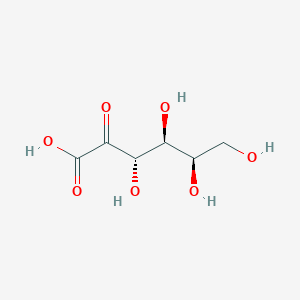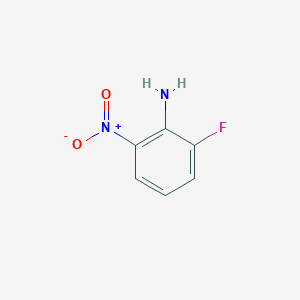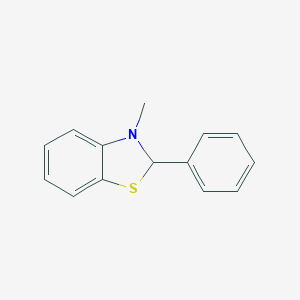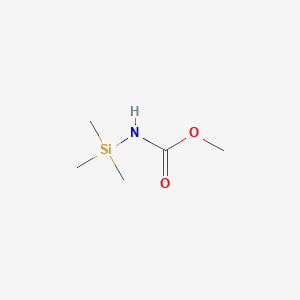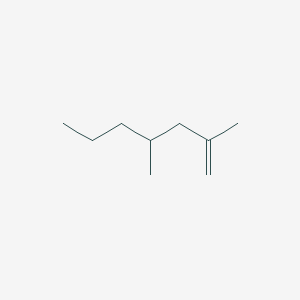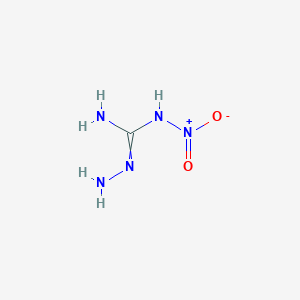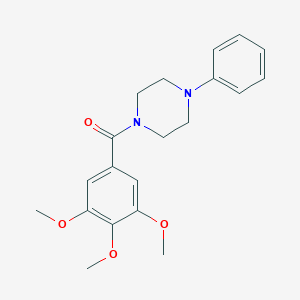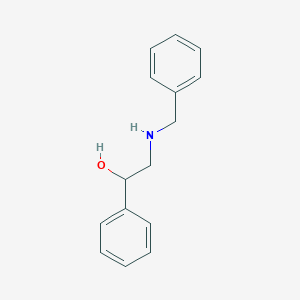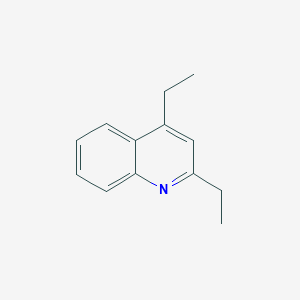
2,4-Diethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethylquinoline, also known as DEQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol. DEQ has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 2,4-Diethylquinoline is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. Studies have shown that 2,4-Diethylquinoline can inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinase. 2,4-Diethylquinoline has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
2,4-Diethylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Diethylquinoline can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 2,4-Diethylquinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,4-Diethylquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Diethylquinoline has several advantages as a research tool, including its low cost, easy synthesis, and high stability. However, there are also limitations to its use in lab experiments. 2,4-Diethylquinoline has low solubility in water, which can make it difficult to use in biological assays. In addition, 2,4-Diethylquinoline has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.
Direcciones Futuras
For research on 2,4-Diethylquinoline include the development of more efficient synthesis methods and the investigation of its potential use as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2,4-Diethylquinoline can be achieved through various methods, including the Skraup synthesis, Pictet-Spengler reaction, and Friedländer synthesis. The Skraup synthesis is the most commonly used method, which involves the reaction of aniline, glycerol, and sulfuric acid in the presence of a catalyst such as copper sulfate. The reaction produces a mixture of quinoline derivatives, including 2,4-Diethylquinoline, which can be separated and purified through column chromatography.
Aplicaciones Científicas De Investigación
2,4-Diethylquinoline has been extensively studied for its potential applications in various scientific fields. In chemistry, 2,4-Diethylquinoline has been used as a ligand in coordination chemistry and as a fluorescent probe for metal ions. In biology, 2,4-Diethylquinoline has been studied for its potential use as an anticancer agent and as a fluorescent probe for biological imaging. In medicine, 2,4-Diethylquinoline has been investigated for its potential use as an anti-inflammatory agent and as a therapeutic agent for neurodegenerative diseases.
Propiedades
Número CAS |
17507-22-1 |
|---|---|
Nombre del producto |
2,4-Diethylquinoline |
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2,4-diethylquinoline |
InChI |
InChI=1S/C13H15N/c1-3-10-9-11(4-2)14-13-8-6-5-7-12(10)13/h5-9H,3-4H2,1-2H3 |
Clave InChI |
GDBOWGDEXZGFQM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC2=CC=CC=C21)CC |
SMILES canónico |
CCC1=CC(=NC2=CC=CC=C21)CC |
Sinónimos |
2,4-Diethylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



